2-(1,3-benzodioxol-5-yloxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound featuring a benzodioxole moiety linked to a thiadiazole ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The benzodioxole and thiadiazole intermediates are then coupled using appropriate reagents and conditions to form the final acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the thiadiazole ring would yield the corresponding dihydrothiadiazole.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the thiadiazole ring could modulate these interactions through its electronic properties. The acetamide linkage provides structural stability and influences the overall conformation of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)BENZALDEHYDE: Shares the benzodioxole moiety but lacks the thiadiazole ring and acetamide linkage.
1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE: Contains the benzodioxole moiety but has different functional groups and overall structure.
Uniqueness
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is unique due to its combination of the benzodioxole and thiadiazole moieties linked by an acetamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H19N3O4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O4S/c1-3-10(4-2)15-18-19-16(24-15)17-14(20)8-21-11-5-6-12-13(7-11)23-9-22-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,19,20) |
InChI Key |
CHLQHEOOXPEDGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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